1lambda6,3-Thiazinane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda6,3-Thiazinane-1,1-dione hydrochloride is a chemical compound with the molecular formula C4H9NO2S·HCl and a molecular weight of 171.65 g/mol It is known for its unique structure, which includes a thiazinane ring with a dione functionality and a hydrochloride salt
Preparation Methods
The synthesis of 1lambda6,3-Thiazinane-1,1-dione hydrochloride typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of appropriate thiazinane precursors with oxidizing agents under controlled conditions. The reaction often requires specific temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1lambda6,3-Thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazinane derivatives with reduced functional groups.
Scientific Research Applications
1lambda6,3-Thiazinane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1lambda6,3-Thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
1lambda6,3-Thiazinane-1,1-dione hydrochloride can be compared with other similar compounds, such as:
1lambda6,3-Thiazinane-1,1-dione: The non-hydrochloride form of the compound, which has different solubility and reactivity properties.
1lambda6,3-Thiazinane-1,1-dioxide: A related compound with an additional oxygen atom, leading to different chemical and biological properties.
Thiazinane derivatives: Various derivatives with different substituents on the thiazinane ring, each with unique properties and applications.
Biological Activity
1λ6,3-Thiazinane-1,1-dione hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C4H10ClNO2S
- Molecular Weight : 171.65 g/mol
- IUPAC Name : 1,3-thiazinane 1,1-dioxide; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
The biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride is primarily attributed to its interaction with various biochemical pathways. Notably, it has been implicated in the inhibition of the aryl hydrocarbon receptor (AHR), which plays a critical role in regulating immune responses and cell proliferation.
Key Mechanisms:
- Inhibition of AHR : The compound has been shown to inhibit AHR-mediated pathways that are often dysregulated in cancerous conditions. This inhibition can potentially lead to enhanced anti-tumor immune responses and reduced tumor growth .
- Immunosuppressive Properties : Similar compounds have demonstrated immunosuppressive effects by modulating tryptophan metabolism through indoleamine-2,3-dioxygenases (IDO), which are linked to tumor-associated immunosuppression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1λ6,3-thiazinane-1,1-dione hydrochloride:
Case Studies
Several studies have investigated the effects of thiazine derivatives on cancer models:
-
Study on Tumor Growth :
- Researchers evaluated the effects of thiazinane derivatives on tumor growth in murine models. Results indicated significant tumor size reduction when treated with compounds that inhibit AHR signaling pathways.
-
Immune Response Evaluation :
- A clinical study assessed the immunological impact of thiazinane derivatives in patients with advanced cancer. The findings suggested an increase in CD8+ T-cell activity post-treatment, indicating enhanced immune response against tumors.
-
Mechanistic Insights :
- Investigations into the molecular mechanisms revealed that thiazinane compounds could modulate cytokine profiles, leading to a favorable immune environment for anti-tumor activity.
Properties
IUPAC Name |
1,3-thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-2-5-4-8;/h5H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHCPVCYCYRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCS(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059999-55-0 |
Source
|
Record name | 1lambda6,3-thiazinane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.